One of the most prominent applications of TRIS maleate salt is its ability to act as a buffer. Buffers are crucial in scientific research for maintaining a stable pH (acidity or alkalinity) in various solutions. TRIS maleate salt exhibits excellent buffering capacity, particularly in the physiological pH range (around 7.0-7.4) []. This makes it ideal for applications such as:
Beyond its buffering capacity, TRIS maleate salt finds application in various other scientific research areas:
TRIS maleate salt, also known as tris(hydroxymethyl)aminomethane maleate, is a maleate salt formed from the reaction of tris and maleic acid in a 2:1 molar ratio. Its chemical formula is with a molecular weight of approximately 358.34 g/mol . The compound appears as a white fine crystalline powder and is soluble in water, with a typical pH range of 3.0 to 4.5 when prepared at a concentration of 0.5 M . TRIS maleate is primarily used as a buffering agent in various biochemical applications.
TRIS maleate salt exhibits typical reactions associated with amines, such as condensation reactions with aldehydes and complexation with metal ions. The buffering capacity of TRIS maleate is attributed to its ability to resist changes in pH when small amounts of acids or bases are added, functioning effectively within the pH range of 7.5 to 8.5 . This property is crucial in biochemical experiments where maintaining specific pH levels is essential for enzyme activity and stability.
TRIS maleate salt is recognized for its biological compatibility and is frequently employed in molecular biology and biochemistry. It serves as a buffer in various biological assays, including protein and nucleic acid extraction and purification processes. Moreover, TRIS maleate has been noted for its role in enhancing cell membrane permeability, making it useful in transfection protocols .
The synthesis of TRIS maleate involves the reaction between tris(hydroxymethyl)aminomethane and maleic acid. This reaction typically follows these steps:
Research on TRIS maleate has indicated its interactions with various biomolecules, particularly enzymes. While it serves as an effective buffer, it can inhibit certain enzymatic activities due to its chelation properties with metal ions . Studies have shown that TRIS can affect enzyme kinetics, necessitating careful consideration when designing experiments involving metalloproteins or metal-dependent enzymes.
TRIS maleate shares similarities with other buffer salts but exhibits unique characteristics that distinguish it from them:
Compound Name | Chemical Formula | Buffering Range | Unique Features |
---|---|---|---|
Tris(hydroxymethyl)aminomethane | pH 7-9 | Widely used; low cost; inhibits some enzymes | |
Maleic acid | N/A | Dicarboxylic acid; forms salts | |
Sodium acetate | pH 4-6 | Commonly used in biochemical applications | |
Phosphate buffer | Varies | pH 6-8 | Stabilizes pH through multiple equilibria |
TRIS maleate stands out due to its ability to maintain a lower effective pH buffering capacity compared to traditional TRIS buffers while still providing essential buffering capabilities for biological systems . Its unique combination of properties makes it particularly valuable in specific experimental contexts where lower pH conditions are required.
The formation of tris(hydroxymethyl)aminomethane maleate salt proceeds through a well-characterized acid-base neutralization reaction between tris(hydroxymethyl)aminomethane and maleic acid [2] [5]. The synthesis involves the stoichiometric reaction of tris and maleic acid in a 2:1 molar ratio, resulting in the formation of a stable salt with the molecular formula C₁₂H₂₆N₂O₁₀ and a molecular weight of 358.34 g/mol [10].
The fundamental reaction mechanism follows classical acid-base chemistry principles where the basic amino group of tris(hydroxymethyl)aminomethane acts as a proton acceptor while the carboxylic acid groups of maleic acid serve as proton donors [31] [35]. The reaction proceeds via protonation of the amino nitrogen in tris(hydroxymethyl)aminomethane by the acidic protons from maleic acid, establishing ionic equilibria that stabilize the salt formation [31].
During the neutralization process, the amine functionality of tris(hydroxymethyl)aminomethane undergoes protonation, creating a positively charged ammonium center that forms ionic interactions with the deprotonated carboxylate groups of maleic acid [35]. This protonation-deprotonation equilibrium is fundamental to the salt formation mechanism and determines the stability of the final product [36]. The reaction typically occurs in aqueous solution where the dissociation constants of both components influence the extent of salt formation [37].
Table 2.1: Key Thermodynamic Parameters for Salt Formation
Parameter | Value | Reference |
---|---|---|
Stoichiometric Ratio | 2:1 (tris:maleic acid) | [2] [10] |
Molecular Weight | 358.34 g/mol | [10] |
Molecular Formula | C₁₂H₂₆N₂O₁₀ | [10] |
pH Range (0.5 M solution) | 3.0-4.5 | [5] |
The reaction kinetics are influenced by temperature, pH, and concentration of reactants [31]. The formation of hydrogen bonds between the hydroxyl groups of tris(hydroxymethyl)aminomethane and the carboxylate oxygens of maleate contributes to the overall stability of the salt structure [37]. These intermolecular interactions play a crucial role in determining the crystalline packing and physical properties of the final product [26].
Industrial production of tris(hydroxymethyl)aminomethane maleate salt typically employs batch synthesis methodologies that ensure consistent product quality and yield [16] [17]. The manufacturing process begins with the preparation of high-purity starting materials, where tris(hydroxymethyl)aminomethane is synthesized through controlled formylation followed by hydrogenation of nitromethane and formaldehyde [17].
The industrial synthesis of tris(hydroxymethyl)aminomethane involves the reaction of nitromethane with formaldehyde in a molar ratio of 1:3 in a concentrated alcohol medium containing 2-5% methylene chloride in methanol [17]. This reaction proceeds under agitation for 3-36 hours at temperatures below 50°C in the presence of basic catalysts such as sodium or potassium [17]. The resulting nitroalcohol intermediate is then acidified to pH 4.5-5.5 and subsequently hydrogenated using Raney nickel catalyst under 30-60 bar hydrogen pressure [17].
Large-scale production protocols incorporate stringent quality control measures throughout the synthesis process [16] [43]. The reaction parameters are carefully monitored to maintain optimal conditions for salt formation, including temperature control, pH adjustment, and precise stoichiometric ratios [39]. Industrial facilities utilize automated systems for reagent addition and mixing to ensure reproducible results across production batches [39].
Table 2.2: Industrial Production Parameters
Process Step | Conditions | Specifications |
---|---|---|
Initial Synthesis Temperature | Below 50°C | [17] |
Reaction Time | 3-36 hours | [17] |
Hydrogenation Pressure | 30-60 bar | [17] |
Catalyst Loading | 5-25% by weight | [17] |
Final Product Purity | ≥99% | [16] [43] |
Scale-up considerations include heat transfer efficiency, mixing effectiveness, and crystallization control [30]. Industrial reactors are designed with appropriate heat exchange capabilities to manage the exothermic nature of the acid-base neutralization reaction [30]. The production process incorporates continuous monitoring systems that track critical parameters such as temperature, pH, and concentration to ensure consistent product quality [39].
Manufacturing facilities employ fed-batch or continuous processing methods depending on production volume requirements [30]. The choice of production methodology depends on factors such as desired throughput, product specifications, and economic considerations [39]. Quality assurance protocols include in-process testing and final product analysis to verify compliance with pharmaceutical-grade specifications [43].
Chromatographic purification of tris(hydroxymethyl)aminomethane maleate salt employs various analytical and preparative techniques to achieve high-purity products suitable for biochemical applications [18] [21]. Ion chromatography represents the primary analytical method for purity quantification, utilizing cation-exchange columns with methanesulfonic acid eluents [20] [22].
High-performance liquid chromatography methods have been developed specifically for tris(hydroxymethyl)aminomethane compounds using mixed-mode columns [21]. The Primesep family of stationary phases provides effective separation through combined ion-exchange and reversed-phase mechanisms [21]. Mobile phase compositions typically consist of acetonitrile-water mixtures with formic acid buffers, allowing for retention time control based on buffer concentration and pH [21].
Ion chromatography systems employ Metrosep C Supp 2-250/4.0 columns with 0.1% methanesulfonic acid eluent for robust determination of tris(hydroxymethyl)aminomethane and cationic impurities [22]. The analytical method demonstrates excellent precision with recovery rates of 99-103% and relative standard deviation less than 3% [22]. Detection is accomplished using conductivity detectors that provide sensitive and stable responses to the target analyte [22].
Table 2.3: Chromatographic Conditions for Purity Analysis
Parameter | Specification | Method |
---|---|---|
Column | Metrosep C Supp 2-250/4.0 | [22] |
Eluent | 0.1% Methanesulfonic acid | [22] |
Detection | Conductivity | [22] |
Retention Time | <8 minutes | [22] |
Recovery Rate | 99-103% | [22] |
Precision (RSD) | <3% | [22] |
Advanced chromatographic techniques utilize evaporative light scattering detection and charged aerosol detection for compounds lacking ultraviolet chromophores [21]. These detection methods provide universal response for tris(hydroxymethyl)aminomethane derivatives and enable quantitative analysis without derivatization [21]. Liquid chromatography-mass spectrometry methods employ ammonium formate or acetate buffers in mobile phases to achieve optimal ionization efficiency [21].
Preparative chromatography for large-scale purification incorporates gradient elution techniques that optimize separation efficiency while maintaining reasonable processing times [19]. Column chromatography applications in biochemical research utilize tris(hydroxymethyl)aminomethane maleate buffers for protein and nucleic acid purification protocols [19]. The buffering capacity and pH stability of the salt make it particularly suitable for chromatographic applications requiring consistent ionic strength [19].
Crystallization optimization of tris(hydroxymethyl)aminomethane maleate salt involves systematic control of nucleation and growth processes to achieve desired crystal size, morphology, and purity [27] [29]. The crystallization process is governed by supersaturation levels, temperature gradients, and mass transfer rates that influence the final crystal properties [27].
Temperature-controlled crystallization represents a fundamental optimization strategy where systematic temperature variations induce nucleation in supersaturated regions followed by controlled growth in metastable zones [27]. The optimization workflow involves mapping temperature-concentration phase diagrams that define the boundaries between nucleation, metastable, and undersaturated regions [27]. This approach enables precise control over crystal size distribution and morphological characteristics [27].
Crystallization from methanol-methylene chloride solvent systems has proven effective for obtaining high-purity tris(hydroxymethyl)aminomethane derivatives [17]. The process involves initial crystallization at 0°C followed by recrystallization steps that progressively improve purity from 62% to greater than 99.5% [17]. Multiple crystallization cycles utilizing methanol-methylene chloride mixtures achieve total yields exceeding 90% while maintaining high product quality [17].
Table 2.4: Crystallization Optimization Parameters
Parameter | Optimal Range | Effect on Product |
---|---|---|
Temperature | 0-50°C | Crystal size control [17] [27] |
Solvent Ratio | 30% methanol in methylene chloride | Purity enhancement [17] |
Cooling Rate | Controlled gradient | Nucleation control [27] |
Supersaturation | Metastable zone | Crystal quality [27] |
Yield (multiple cycles) | >90% | Process efficiency [17] |
Advanced crystallization techniques incorporate automated screening methods that iteratively optimize precipitant concentrations based on crystallization outcomes [29]. These iterative screen optimization methods adjust solution compositions to achieve metastable conditions that favor controlled nucleation and growth [29]. The approach utilizes scoring systems to evaluate crystal quality and automatically generates subsequent screening conditions [29].
Polymorphic control during crystallization requires careful attention to solvent selection, cooling rates, and seeding strategies [30]. Different crystalline forms can exhibit varying stability, solubility, and bioavailability characteristics [30]. Continuous crystallization processes offer advantages in terms of consistent product quality and improved process control compared to traditional batch methods [30].
The crystal structure of tris(hydroxymethyl)aminomethane compounds follows orthorhombic symmetry with space group Pn21a [26]. Unit cell parameters include a = 8.844 Å, b = 7.794 Å, and c = 8.795 Å with four molecules per unit cell [26]. Understanding these structural parameters guides optimization of crystallization conditions to achieve desired crystal habits and minimize defects [26].